molecular formula C12H12N2O3 B1278500 2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid CAS No. 5162-90-3

2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid

Cat. No.: B1278500
CAS No.: 5162-90-3
M. Wt: 232.23 g/mol
InChI Key: NOILRCJONSGSRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid, also known as 2-AQP, is an organic compound with a wide range of applications in scientific research. It is a derivative of quinoline, which is a heterocyclic compound found in many natural products. 2-AQP is a colorless solid that is soluble in water and has a melting point of 152 °C. It is commonly used in the synthesis of various compounds, as well as in the study of biochemical and physiological processes.

Scientific Research Applications

Antimicrobial Drug Development

The derivatives of 4-oxoquinoline-3-propanoic acids, closely related to 2-amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid, are being studied for their potential as antimicrobial drugs. This research is significant due to the increasing microbial resistance to existing antibiotics. Analytical methods for quality control of these compounds, including 13C NMR-spectroscopy and liquid chromatography-mass spectrometry (LC-MS/MS), are being developed to ensure their effectiveness and safety as active pharmaceutical ingredients (Zubkov et al., 2016).

Biological Activity Analysis

Studies on related compounds, such as 3-(3-alkylcarbamoyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-1-yl)propanoic acids, have revealed interesting biological activities, including analgesic and diuretic properties. These findings indicate the potential therapeutic applications of these compounds in medicine (Ukrainets et al., 2013).

Anticancer Research

Recent advancements include the synthesis of new derivatives of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid aimed at exploring their anticancer effects, particularly against breast cancer cell lines. These compounds have shown promising results in inhibiting cancer cell growth, highlighting their potential as anticancer agents (Gaber et al., 2021).

Synthesis and Structure Study

Research has also focused on the synthesis and structural analysis of various derivatives, such as 3-(3-acetoxyalkylcarbamoyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-1-yl)propanoic acids. These studies are crucial for understanding the chemical properties and potential applications of these compounds (Ukrainets et al., 2014).

Antifungal Properties

Another area of interest is the antifungal properties of novel compounds related to this compound. These studies contribute to the development of new antifungal medications, addressing the need for more effective treatments against fungal infections (Gholap et al., 2007).

Safety and Hazards

  • MSDS : Detailed safety information can be found in the [Material Safety Data Sheet (MSDS)] .

Future Directions

: Material Safety Data Sheet (MSDS) for 2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid hydrochloride

Biochemical Analysis

Biochemical Properties

2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with anabolic hormones, which are crucial for muscle growth and repair . The compound’s interaction with these hormones suggests its potential use as an ergogenic supplement, enhancing physical performance and recovery .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to enhance the secretion of anabolic hormones, which play a vital role in muscle growth and repair . Additionally, it provides fuel during exercise, improving mental performance during stress-related tasks and preventing exercise-induced muscle damage .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It acts as an alanine derivative, influencing the activity of enzymes involved in muscle growth and repair . The compound’s ability to enhance the secretion of anabolic hormones further underscores its potential as an ergogenic supplement .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable when stored at -20°C for up to three years in its powdered form . In solution, its stability decreases, with a recommended storage period of six months at -80°C and one month at -20°C . Long-term studies have shown that the compound maintains its efficacy in enhancing muscle growth and repair over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively enhances muscle growth and repair without adverse effects . At higher doses, toxic effects have been observed, including potential damage to muscle tissues . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in muscle growth and repair . The compound’s influence on metabolic flux and metabolite levels further underscores its potential as an ergogenic supplement .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation within muscle tissues are crucial for its efficacy in enhancing muscle growth and repair .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within muscle cells, where it exerts its effects on muscle growth and repair . Post-translational modifications and targeting signals are essential for its proper localization and function .

Properties

IUPAC Name

2-amino-3-(2-oxo-1H-quinolin-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c13-9(12(16)17)5-7-6-11(15)14-10-4-2-1-3-8(7)10/h1-4,6,9H,5,13H2,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOILRCJONSGSRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid
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2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid
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2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid
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2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid
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2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid

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